molecular formula C22H24FN5O B2943447 2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone CAS No. 2034260-24-5

2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone

Cat. No. B2943447
CAS RN: 2034260-24-5
M. Wt: 393.466
InChI Key: JHJAOLBFSDNYDN-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H24FN5O and its molecular weight is 393.466. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The chemical synthesis and characterization of novel derivatives related to the compound of interest involve intricate techniques and methodologies. For instance, Bhat et al. (2018) described a one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing a method that could potentially be adapted for synthesizing compounds similar to 2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone with good yield via simple and efficient processes (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Docking Studies and Biological Activity

Docking studies play a crucial role in the development of compounds with potential therapeutic applications. Balaraju, Kalyani, and Laxminarayana (2019) synthesized piperazine-1-yl-1H-indazole derivatives, including novel compounds structurally related to the one , and presented docking studies to illustrate their medicinal chemistry relevance (Balaraju, Kalyani, & Laxminarayana, 2019).

Structure-Activity Relationship Studies

Mermer et al. (2018) prepared 1,2,4-Triazole derivatives containing a piperazine nucleus and performed structure-activity relationship (SAR) studies. These compounds, including their synthesis under various conditions (conventional, ultrasound, and microwave irradiation), were evaluated for their biological activities, offering insights into the development of compounds with enhanced bioactivity (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).

Orthogonal Protection Strategies

The synthesis of 2-substituted piperazines, as discussed by Clark and Elbaum (2007), provides a methodology for creating orthogonally protected piperazines from which a variety of 2-substituted derivatives can be prepared. This technique may be applicable in the synthesis of complex molecules like 2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone, suggesting a route for the introduction of specific substituents at the piperazine moiety (Clark & Elbaum, 2007).

Neuroprotective Activities

Gao et al. (2022) designed and synthesized new edaravone derivatives containing a benzylpiperazine moiety, evaluated for neuroprotective activities in vitro and in vivo. The study highlights the potential for developing neuroprotective agents by incorporating specific pharmacophores, which could be relevant for compounds structurally related to 2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone, indicating a direction for future research in cerebral ischemic stroke treatment (Gao, Ma, Xu, Jiang, Xu, Zhong, & Wu, 2022).

properties

IUPAC Name

2-(2-fluorophenyl)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O/c23-18-7-3-1-5-16(18)15-20(29)26-11-13-27(14-12-26)22-21-17-6-2-4-8-19(17)25-28(21)10-9-24-22/h1,3,5,7,9-10H,2,4,6,8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJAOLBFSDNYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone

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